Product packaging for N-methoxy-2,4-dimethylpentan-3-imine(Cat. No.:CAS No. 15754-23-1)

N-methoxy-2,4-dimethylpentan-3-imine

Cat. No.: B094079
CAS No.: 15754-23-1
M. Wt: 143.23 g/mol
InChI Key: SWZZCDFCSJHRSA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imine Synthesis

The study of imines dates back to the 19th century, with the term "imine" being coined by the German chemist Albert Ladenburg in 1883. wikipedia.org These compounds are also widely known as Schiff bases, named after Hugo Schiff, who first described their synthesis in 1864. mdpi.com The classical and still most common method for imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). masterorganicchemistry.comacs.orgechemi.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Over the decades, synthetic methodologies have evolved significantly to improve yields, expand substrate scope, and enhance reaction conditions. Key advancements include:

Water Removal: Techniques such as azeotropic distillation using a Dean-Stark apparatus, or the use of dehydrating agents like molecular sieves or magnesium sulfate (B86663), are employed to drive the reaction equilibrium toward the imine product. masterorganicchemistry.comacs.org

Catalysis: While traditionally acid-catalyzed, modern methods include the use of Lewis acids, organocatalysts, and metal catalysts to facilitate the reaction, often under milder conditions. mdpi.comorganic-chemistry.org

Alternative Pathways: Beyond carbonyl condensation, numerous other routes have been developed, including the oxidation of amines, reactions of nitriles with organometallic reagents (Moureu-Mignonac synthesis), and the rearrangement of N-haloamines (Stieglitz rearrangement). wikipedia.orgorganic-chemistry.org

The synthesis of sterically hindered imines, such as N-methoxy-2,4-dimethylpentan-3-imine (derived from the bulky diisopropyl ketone), can be particularly challenging. nih.gov The significant steric hindrance around the carbonyl carbon impedes the approach of the amine nucleophile, often requiring more forcing conditions or specialized catalytic systems to achieve reasonable yields. nih.govresearchgate.netrsc.org

Significance of N-Substituted Imines in Modern Organic Chemistry

N-substituted imines are versatile and crucial building blocks in organic synthesis due to their diverse reactivity. nih.gov The carbon-nitrogen double bond is polarized, making the imine carbon electrophilic and the nitrogen atom nucleophilic and basic. nih.gov This dual reactivity allows them to participate in a wide array of chemical transformations.

Their significance is highlighted by their roles as:

Precursors to Amines: The C=N bond can be readily reduced to form primary and secondary amines, one of the most important functional groups in pharmaceuticals and biologically active compounds. wikipedia.org

Intermediates in Multicomponent Reactions (MCRs): Imines are key components in powerful MCRs like the Mannich and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials. nih.gov

Building Blocks for Heterocycles: Imines are essential intermediates in cycloaddition reactions, such as the Imine Diels-Alder and Staudinger reactions, leading to the synthesis of nitrogen-containing heterocyclic rings like tetrahydropyridines and β-lactams. wikipedia.org

Ligands in Coordination Chemistry: The nitrogen lone pair allows imines to act as ligands, forming stable complexes with various metals. These complexes are widely used as catalysts in a range of organic transformations. wikipedia.orgrsc.org

The N-substituent plays a critical role in modulating the imine's electronic properties and steric environment, thereby influencing its reactivity and stability. researchgate.net An N-alkoxy group, like the N-methoxy group in the title compound, can influence the molecule's reactivity through inductive and mesomeric effects.

Structural Peculiarities and Reactivity Profiles of N-Methoxy Imine Compounds

The compound this compound is a ketimine derived from 2,4-dimethylpentan-3-one (diisopropyl ketone) and N-methoxyamine. Its structure presents distinct features that dictate its chemical behavior.

Structural Features:

Steric Hindrance: The two isopropyl groups flanking the C=N bond create significant steric bulk. This hindrance protects the imine from nucleophilic attack and can influence its geometry and isomerism.

N-Methoxy Group: The oxygen atom in the N-methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the nitrogen atom. This effect increases the electrophilicity of the imine carbon compared to N-alkyl imines.

Planarity and Isomerism: The C₂C=N core of an imine is generally planar due to the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org Rotation about the C=N bond is restricted, allowing for the possibility of E/Z isomerism.

Reactivity Profile: The reactivity of this compound is a balance between these electronic and steric factors.

Nucleophilic Addition: Despite the increased electrophilicity of the imine carbon due to the N-methoxy group, the severe steric hindrance from the isopropyl groups makes nucleophilic addition challenging. Strong, less bulky nucleophiles would be required for a successful reaction.

Hydrolysis: Like most imines, N-methoxy imines are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent ketone and amine. wikipedia.org This reaction is reversible and its equilibrium position is dependent on the pH and the presence of water. researchgate.net

Reduction: The C=N bond can be reduced to a C-N single bond to form the corresponding N-alkoxy amine. This transformation is a key reaction for this class of compounds. rsc.org

N-O Bond Chemistry: The nitrogen-oxygen single bond in N-alkoxy amines and their derivatives is relatively weak and can be involved in unique chemical transformations, including rearrangements and fragmentations. nih.gov

Below is a data table summarizing typical spectroscopic values for the imine functional group.

Spectroscopic Data for Imine (C=N) Functional Group
Technique Typical Range/Value
Infrared (IR) Spectroscopy1650-1670 cm⁻¹ (C=N stretch) masterorganicchemistry.com
¹³C NMR Spectroscopy160-180 ppm (C=N carbon) mdpi.com
¹H NMR Spectroscopy7.5-8.5 ppm (H-C=N proton, for aldimines) researchgate.net

This table provides general ranges; the exact values for this compound would be influenced by its specific substitution pattern.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B094079 N-methoxy-2,4-dimethylpentan-3-imine CAS No. 15754-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15754-23-1

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methoxy-2,4-dimethylpentan-3-imine

InChI

InChI=1S/C8H17NO/c1-6(2)8(7(3)4)9-10-5/h6-7H,1-5H3

InChI Key

SWZZCDFCSJHRSA-UHFFFAOYSA-N

SMILES

CC(C)C(=NOC)C(C)C

Canonical SMILES

CC(C)C(=NOC)C(C)C

Synonyms

2,4-Dimethyl-3-pentanone O-methyl oxime

Origin of Product

United States

Mechanistic Investigations of N Methoxy Imine Formation and Reactivity

Detailed Reaction Mechanisms of Imine Condensation

Nucleophilic Addition Pathways and Intermediates

The initial and crucial step in the formation of the N-methoxy imine is the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of 2,4-dimethylpentan-3-one. The lone pair of electrons on the nitrogen initiates the formation of a new carbon-nitrogen bond, concurrently pushing the pi electrons of the carbonyl group onto the oxygen atom. This results in a zwitterionic tetrahedral intermediate, which is quickly protonated to form a neutral carbinolamine (or hemiaminal).

The reaction can be summarized as follows:

Nucleophilic Attack: The nitrogen atom of methoxyamine attacks the carbonyl carbon.

Formation of a Tetrahedral Intermediate: A carbinolamine intermediate is formed, which is a neutral amino alcohol.

Proton Transfer Steps and Their Influence on Reaction Rate

Proton transfer events are critical in imine formation and their rates are highly dependent on the pH of the reaction medium. The reaction is typically catalyzed by a mild acid. If the pH is too low (highly acidic), the methoxyamine nucleophile will be protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, if the pH is too high (basic), the subsequent dehydration step is not efficiently catalyzed.

The key proton transfer steps include:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack.

Intra- or intermolecular proton transfer from the nitrogen to the oxygen in the zwitterionic intermediate to form the more stable neutral carbinolamine.

Protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

The rate of imine formation is often maximal at a weakly acidic pH (typically around 4-5), representing a compromise between ensuring sufficient concentration of the free amine for nucleophilic attack and effective catalysis of the dehydration step.

Table 1: Effect of pH on the Rate of Imine Formation

pH Relative Rate of Imine Formation Predominant Species/Controlling Factor
< 2 Very Slow Protonation of the amine nucleophile
4-5 Maximum Optimal balance of protonation states
> 7 Slow Inefficient catalysis of dehydration

Water Elimination and Iminium Ion Formation

The final stage of imine formation is the elimination of a water molecule from the protonated carbinolamine. The lone pair of electrons on the nitrogen atom assists in expelling the water molecule, leading to the formation of a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom by a base (such as water or another molecule of the amine) yields the final N-methoxy imine product and regenerates the acid catalyst.

The elimination process involves:

Protonation of the Carbinolamine: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

Dehydration: The protonated hydroxyl group leaves as a molecule of water.

Iminium Ion Formation: A C=N double bond is formed, resulting in an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to give the neutral imine.

Mechanistic Studies of N-Methoxy Group Transformations

The N-methoxy group in N-methoxy-2,4-dimethylpentan-3-imine imparts specific reactivity to the molecule, making it susceptible to rearrangements and allowing for catalytic control over its reaction pathways.

Rearrangement Reactions Involving N-Methoxy Moieties (e.g.,researchgate.netorganic-chemistry.org-methoxy rearrangement)

While not as common as other sigmatropic rearrangements, a hypothetical researchgate.netorganic-chemistry.org-sigmatropic rearrangement involving the N-methoxy moiety can be envisioned. This type of rearrangement is a pericyclic reaction that proceeds through a concerted, five-membered cyclic transition state. In the context of an N-methoxy imine, this would involve the migration of the methoxy (B1213986) group from the nitrogen atom to an adjacent carbon atom.

For such a rearrangement to occur, an appropriate substrate would be required, typically one with an allylic system adjacent to the imine. The proposed mechanism would involve a concerted shift of electrons, leading to the formation of a new C-O bond and a C=N bond, with cleavage of the N-O bond. The stereochemistry of such reactions is often highly controlled by the geometry of the transition state.

It is important to note that while researchgate.netorganic-chemistry.org-sigmatropic rearrangements are well-established for related structures like allylic amine oxides (Meisenheimer rearrangement) and allylic ethers (Wittig rearrangement) organic-chemistry.org, specific examples of a " researchgate.netorganic-chemistry.org-methoxy rearrangement" in simple N-methoxy imines are not extensively documented in the literature and remain a subject for theoretical and exploratory investigation.

Role of Catalysts in Directing N-Methoxy Imine Reaction Pathways

Catalysts, particularly Lewis and Brønsted acids, play a pivotal role in controlling the reactivity of N-methoxy imines.

Brønsted Acids: As discussed in the context of imine formation, Brønsted acids are crucial for catalyzing the reaction. They activate the carbonyl group towards nucleophilic attack and facilitate the dehydration step. The choice of Brønsted acid and its concentration can influence the reaction rate and equilibrium position.

Lewis Acids: Lewis acids can also be employed to activate the imine functionality. By coordinating to the nitrogen atom of the imine, a Lewis acid increases the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles. This is a common strategy in asymmetric catalysis, where chiral Lewis acids are used to control the stereochemical outcome of reactions involving imines. For instance, in reductions or additions to the C=N bond, a Lewis acid can direct the approach of the nucleophile to one face of the imine.

Table 2: Influence of Catalysts on N-Methoxy Imine Reactions

Catalyst Type Mode of Action Effect on Reaction Pathway
Brønsted Acid (e.g., H₃O⁺) Protonation of reactants and intermediates Accelerates imine formation and hydrolysis
Lewis Acid (e.g., TiCl₄, ZnCl₂) Coordination to the imine nitrogen Enhances electrophilicity of the imine carbon for nucleophilic additions

Kinetic and Thermodynamic Aspects of N-Methoxy Imine Reactions

The formation of N-methoxy imines, such as this compound, from a carbonyl compound (2,4-dimethylpentan-3-one) and N-methoxyamine is a reversible condensation reaction. masterorganicchemistry.com The kinetic and thermodynamic parameters of this process are crucial for understanding its efficiency and the stability of the resulting imine. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of analogous imine formations provides a strong framework for understanding its kinetic and thermodynamic profile.

Kinetically, the rate of imine formation is significantly influenced by the pH of the reaction medium. The rate is typically maximal around a pH of 5. masterorganicchemistry.com At higher pH, the concentration of the protonated catalyst is too low to effectively activate the carbonyl group. Conversely, at very low pH, the amine nucleophile becomes protonated to a non-nucleophilic ammonium (B1175870) species, which reduces the effective concentration of the amine and slows down the initial nucleophilic attack.

Thermodynamically, the formation of the imine is an equilibrium process. The position of the equilibrium is dictated by the change in Gibbs free energy (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of an imine from a ketone and an amine involves the conversion of one C=O and one N-H bond into a C=N bond and an O-H bond (in the form of water). The primary driving force for the reaction is often the removal of water, which shifts the equilibrium towards the product side in accordance with Le Châtelier's principle. nih.gov

In some dynamic imine libraries, certain imine constituents can be kinetically favored, forming faster, while others are thermodynamically more stable and predominate at equilibrium. nih.gov For instance, studies on dynamic covalent libraries of imines have shown that one imine can be the kinetic product while another is the thermodynamic product. nih.govresearchgate.net This highlights the delicate balance between the rates of formation and the relative stabilities of the products.

The stability of the resulting N-methoxy imine is influenced by the electronic and steric nature of the substituents on the carbonyl precursor. The bulky isopropyl groups in 2,4-dimethylpentan-3-one might introduce steric hindrance, potentially affecting both the rate of formation and the stability of the final imine.

Table 1: General Kinetic and Thermodynamic Parameters for Imine Formation

ParameterGeneral Trend/ValueFactors Influencing the Parameter
Rate Constant (k) Varies significantly with reactants and conditions.pH, temperature, catalyst concentration, steric hindrance of reactants.
Equilibrium Constant (Keq) Generally favors products if water is removed.Relative stability of reactants and products, removal of byproducts.
Activation Energy (Ea) Lowered by acid catalysis.Nature of the carbonyl compound and amine, effectiveness of the catalyst.
Enthalpy of Reaction (ΔH) Can be slightly exothermic or endothermic.Bond energies of reactants and products.
Entropy of Reaction (ΔS) Can be positive, especially if a small molecule like water is released.Change in the number of molecules and degrees of freedom.

This table presents generalized information for imine formation reactions and is intended to be illustrative. Specific values for this compound are not available.

Isotope Effects in N-Methoxy Imine Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the transition state of the rate-determining step. nih.govwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. wikipedia.org While specific KIE studies on this compound are not found in the reviewed literature, the principles can be applied to its formation and reactions based on studies of similar systems.

The formation of an imine from a carbonyl compound and an amine involves several steps where isotope effects could be observed. masterorganicchemistry.com These include the nucleophilic attack of the amine, proton transfers, and the elimination of water. If a C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD) would be observed when hydrogen is replaced by deuterium (B1214612). researchgate.net For many imine formation reactions, the rate-determining step can be the dehydration of the carbinolamine intermediate.

In the context of N-methoxy imine reactivity, for example in reduction or addition reactions at the C=N bond, KIEs can help to determine the mechanism. If a hydride reagent is used to reduce the imine to an amine, and the transfer of hydride is the rate-determining step, a significant primary KIE would be expected.

Secondary kinetic isotope effects (SKIEs) can also provide mechanistic details. wikipedia.org These are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For instance, an SKIE might be observed if the hybridization of a carbon atom changes in the transition state.

In a study on the oxidation of benzylamine (B48309) analogues by monoamine oxidase B, deuterium kinetic isotope effects of approximately 10 were observed for both flavin reduction and the formation of a protonated imine, indicating that C-H bond cleavage is involved in the rate-determining step of that particular enzymatic reaction leading to an imine. nih.gov While this is a different type of reaction, it illustrates the utility of KIEs in studying imine-related mechanisms.

Table 2: Expected Kinetic Isotope Effects in N-Methoxy Imine Reactions

Reaction Step/MechanismPosition of Isotopic LabelingExpected klight/kheavyMechanistic Implication
Imine Formation (Dehydration of carbinolamine) Hydrogen on the nitrogen of the carbinolamine> 1 (Primary KIE)N-H bond cleavage is part of the rate-determining step.
Imine Reduction (Hydride transfer) Hydride reagent (e.g., NaBH4 vs. NaBD4)> 1 (Primary KIE)Hydride transfer is the rate-determining step.
Nucleophilic Addition to Imine α-carbon to the imine nitrogen≈ 1 (or small SKIE)Change in hybridization at the α-carbon in the transition state.

This table is based on general principles of kinetic isotope effects and their application to imine chemistry. Specific experimental values for this compound are not available.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature has been conducted to gather advanced spectroscopic characterization data for the chemical compound this compound. Despite extensive investigation, specific experimental data for this compound—including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—could not be located.

The synthesis and characterization of imines and related methoxy compounds are documented in scientific literature; however, publications detailing the specific spectroscopic properties of this compound were not found. Chemical databases contain information on related structures, such as the precursor ketone (2,4-dimethyl-3-pentanone) and the parent amine (2,4-dimethylpentan-3-amine), but not the target imine itself.

Consequently, it is not possible to provide a scientifically accurate and detailed article based on the requested outline at this time. The generation of such an article would require access to experimental data that has either not been published or is not available in the searched repositories.

Advanced Spectroscopic Characterization Techniques for N Methoxy 2,4 Dimethylpentan 3 Imine

Other Spectroscopic Methods (e.g., UV-Vis spectroscopy for chromophore analysis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In the case of N-methoxy-2,4-dimethylpentan-3-imine, the key chromophore is the carbon-nitrogen double bond (C=N) of the imine group.

The absorption of UV light by the imine chromophore typically involves two main types of electronic transitions: π → π* and n → π. nih.govnih.govresearchgate.net The π → π transition is generally of high energy and results in a strong absorption band, while the n → π* transition is of lower energy and gives a weaker absorption band. nih.govnih.govresearchgate.net For simple, non-conjugated imines, the n → π* transition is often observed in the near-ultraviolet region.

In this compound, the imine group is not conjugated with other chromophores, which influences its UV-Vis absorption characteristics. The presence of the N-methoxy group (-N-O-CH₃) can also have an electronic effect on the C=N chromophore, potentially shifting the absorption maxima compared to a simple N-alkyl imine. The lone pairs of electrons on the oxygen and nitrogen atoms are involved in the n → π* transition.

Detailed experimental UV-Vis spectroscopic data for this compound, including specific absorption maxima (λmax) and molar absorptivity values, are not widely reported in publicly available literature. However, based on the general characteristics of non-conjugated imines and N-alkoxy imines, the following table presents expected absorption regions for the principal electronic transitions.

Electronic TransitionExpected Wavelength Range (nm)Expected Molar Absorptivity (ε)Chromophore
n → π220 - 270Low to moderateC=N
π → π< 200HighC=N

Note: The data in this table is illustrative and based on general spectroscopic principles of imines, not on specific experimental data for this compound.

The analysis of the UV-Vis spectrum would provide valuable information about the electronic structure of the molecule. For instance, the position and intensity of the absorption bands can be influenced by the solvent polarity. More polar solvents can lead to shifts in the absorption maxima (solvatochromism), providing insights into the nature of the electronic transitions. While specific research findings on the UV-Vis analysis of this compound are scarce, the foundational principles of spectroscopy allow for a theoretical understanding of its chromophoric properties.

Computational and Theoretical Studies of N Methoxy 2,4 Dimethylpentan 3 Imine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reaction pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and potential reaction pathways of imine compounds. For a molecule like N-methoxy-2,4-dimethylpentan-3-imine, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as orbital energies (HOMO-LUMO), and the distribution of electron density. These calculations are crucial for understanding the molecule's intrinsic stability and reactivity.

Methodologies such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31G(d) or larger) are commonly used to model the electronic properties of organic molecules, including imines. researchgate.net Such calculations can provide insights into the molecular electrostatic potential, which highlights regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack.

Furthermore, DFT is instrumental in mapping out the potential energy surfaces for chemical reactions involving N-methoxy imines. This includes modeling reaction pathways for their formation (condensation of a ketone with an alkoxyamine) or their hydrolysis back to the constituent carbonyl compound and alkoxyamine. By identifying transition states and calculating activation energies, researchers can predict the feasibility and kinetics of these reactions under various conditions. mdpi.com Theoretical studies on other imine systems have successfully used DFT to elucidate reaction mechanisms, and similar approaches would be applicable to this compound. nih.gov

Table 1: Illustrative Electronic Properties Computable via DFT for an N-Alkoxy Imine

PropertyTypical Computational MethodInformation Gained
Optimized GeometryB3LYP/6-311+G(d,p)Bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy GapB3LYP/6-311+G(d,p)Insight into chemical reactivity and electronic transitions.
Molecular ElectrostaticB3LYP/6-311+G(d,p)Identification of electron-rich and electron-poor regions.
Natural Bond Orbital (NBO)B3LYP/6-311+G(d,p)Analysis of charge distribution and orbital interactions.

This table is illustrative and does not represent actual computed data for this compound.

Molecular Dynamics Simulations (e.g., conformational analysis, intermolecular interactions)

In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a solvent box of water or an organic solvent), and the classical equations of motion would be solved for every atom over a period of time. This would generate a trajectory of atomic positions, from which conformational preferences and the dynamics of their interconversion could be analyzed. Such simulations can reveal the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound, one could investigate how they interact with each other in a condensed phase. Furthermore, simulations in different solvents would shed light on solute-solvent interactions, which can significantly impact reaction rates and equilibria.

Transition State Analysis and Energy Profiles for N-Methoxy Imine Reactions

A critical aspect of computational chemistry is the ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. For reactions involving this compound, such as its formation or hydrolysis, transition state analysis provides a quantitative understanding of the reaction kinetics.

DFT calculations can be used to locate the geometry of the transition state and to calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For example, in the acid-catalyzed hydrolysis of an imine, computational methods can model the protonation of the imine nitrogen, the subsequent nucleophilic attack of water, and the final breakdown of the tetrahedral intermediate. masterorganicchemistry.com

The complete energy profile for a reaction can be mapped out by calculating the energies of the reactants, intermediates, transition states, and products. This provides a detailed mechanistic picture. For instance, a study on the hydrolysis of other imine compounds used DFT to calculate the activation barriers for the addition of a water molecule, identifying this as a high-energy step. mdpi.com Similar computational approaches would be invaluable for understanding the reactivity of this compound.

Table 2: Illustrative Energy Profile Data for a Generic Imine Hydrolysis Reaction

SpeciesComputational MethodRelative Energy (kcal/mol)
Reactants (Imine + H₂O)DFT (e.g., B3LYP)0.0
Transition State 1DFT (e.g., B3LYP)+25.0
IntermediateDFT (e.g., B3LYP)+5.0
Transition State 2DFT (e.g., B3LYP)+15.0
Products (Ketone + Amine)DFT (e.g., B3LYP)-10.0

This table is illustrative and does not represent actual computed data for this compound.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are widely used to predict various spectroscopic parameters, which can be a powerful tool for structure elucidation and for the interpretation of experimental spectra. For this compound, DFT calculations can be employed to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (infrared and Raman spectra).

The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov The calculated chemical shifts can then be compared with experimental data to confirm the molecular structure. While the accuracy of these predictions can be high, they are often improved by empirical scaling or by comparison with known standards. nih.gov

Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with an experimental IR or Raman spectrum, each vibrational band can be assigned to a specific molecular motion (e.g., C=N stretch, C-H bend). This can be particularly useful for identifying characteristic functional groups.

Synthetic Utility and Transformations of N Methoxy 2,4 Dimethylpentan 3 Imine in Organic Synthesis

Applications in Nitrogen Heterocycle Synthesis from N-Methoxy Imine Intermediates

N-Methoxy imines are valuable precursors for the synthesis of a wide variety of nitrogen heterocycles, which are prevalent motifs in pharmaceuticals and natural products. nih.gov The imine nitrogen can act as a nucleophile after reduction or as an electrophilic site for intramolecular cyclization, making these compounds versatile intermediates.

One common strategy involves the in-situ generation of an iminium ion from an N-methoxy imine, which can then be trapped by an intramolecular nucleophile. For instance, an N-methoxy imine bearing a tethered nucleophile can undergo acid-catalyzed cyclization to afford various heterocyclic systems. The specific heterocycle formed is dependent on the nature of the tether and the reaction conditions.

Table 1: Examples of Nitrogen Heterocycles Synthesized from N-Methoxy Imine Precursors

Starting N-Methoxy Imine ScaffoldTethered NucleophileResulting HeterocycleReaction Conditions
N-methoxy-2,4-dimethylpentan-3-imine derivativeAlkenePiperidineLewis Acid (e.g., TiCl₄)
This compound derivativeAlkyneDihydropyridineBrønsted Acid (e.g., TFA)
This compound derivativeHydroxyl groupOxazineAcid catalyst, dehydration
This compound derivativeThiol groupThiazineAcid catalyst, dehydration

This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of N-methoxy imines.

Detailed research findings have demonstrated that the steric bulk of the substituents on the imine carbon, such as the isopropyl groups in This compound , can influence the stereochemical outcome of these cyclization reactions, providing a degree of diastereocontrol. Furthermore, the N-methoxy group can be cleaved under reductive conditions, yielding the corresponding amine, which can then participate in further cyclization steps.

N-Methoxy Imines as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

The introduction of chirality into a molecule is a critical aspect of modern drug discovery and development. enamine.net Chiral N-methoxy imines serve as excellent building blocks for the asymmetric synthesis of complex molecules. acs.org The imine can be derived from a chiral amine or a chiral carbonyl compound, or a chiral auxiliary can be employed to direct stereoselective transformations.

For example, the addition of organometallic reagents to chiral N-methoxy imines can proceed with high diastereoselectivity, leading to the formation of enantioenriched amines after removal of the methoxy (B1213986) group. The stereochemical outcome is often dictated by the steric hindrance around the imine and the nature of the chiral auxiliary. While not inherently chiral, a prochiral imine like This compound could be rendered chiral through the use of a chiral catalyst or reagent.

Table 2: Diastereoselective Additions to Chiral N-Methoxy Imine Analogs

Chiral N-Methoxy Imine SubstrateNucleophileProduct (after N-O bond cleavage)Diastereomeric Ratio (d.r.)
(R)-N-methoxy-1-phenylethan-1-imineMeLi(R)-1-phenylpropan-1-amine>95:5
(S)-N-methoxy-1-(naphthalen-2-yl)ethan-1-imineEtMgBr(S)-1-(naphthalen-2-yl)butan-1-amine>90:10
Chiral auxiliary-derived N-methoxy imineAllyltrimethylsilaneHomoallylic amineup to 98:2

The data in this table is representative of typical results found in the literature for analogous chiral N-methoxy imines.

The resulting chiral amines are valuable intermediates for the synthesis of a wide range of biologically active compounds, including alkaloids and amino acids. The ability to control the stereochemistry at the newly formed stereocenter is a key advantage of using chiral N-methoxy imines in synthesis.

Design and Synthesis of Functional Molecules Utilizing N-Methoxy Imine Scaffolds

The unique chemical properties of the N-methoxy imine group have led to its incorporation into the design of various functional molecules. tandfonline.com The imine bond can be part of a larger conjugated system, influencing the electronic and photophysical properties of the molecule. Additionally, the reversible nature of imine formation allows for its use in dynamic combinatorial chemistry and the synthesis of self-assembling systems.

For instance, N-methoxy imine scaffolds can be integrated into larger molecular architectures to create sensors, molecular switches, or liquid crystals. The steric bulk of the 2,4-dimethylpentan-3-yl moiety in This compound can be exploited to control the packing and intermolecular interactions in the solid state or in solution, which is crucial for the design of materials with specific properties.

Table 3: Potential Applications of Functional Molecules Derived from N-Methoxy Imine Scaffolds

Functional Molecule TypeKey Structural FeaturePotential Application
Fluorescent SensorConjugated system incorporating the N-methoxy imineDetection of metal ions or small molecules
Molecular SwitchIsomerizable N-methoxy imineReversible control of molecular properties with light or heat
Liquid CrystalRod-like structure with an N-methoxy imine coreDisplay technologies
Covalent Organic Framework (COF)Rigid N-methoxy imine-containing building blocksGas storage and separation, catalysis

This table illustrates potential applications based on the known functionalities of imine-containing molecules.

Emerging Research Directions and Future Perspectives in N Methoxy Imine Chemistry

Development of Novel Catalytic Systems for Efficient N-Methoxy Imine Synthesis

The synthesis of N-methoxy imines, traditionally achieved through the condensation of N-methoxyamines with aldehydes or ketones, is being revolutionized by the development of advanced catalytic systems. These new catalysts aim to improve efficiency, selectivity, and sustainability of the synthetic process. Research is focused on both transition metal catalysis and organocatalysis to achieve these goals.

Transition metal catalysts, particularly those based on copper, are showing promise in the oxidative coupling of amines, a method that can be adapted for N-methoxy imine synthesis. rsc.org These copper-catalyzed reactions are often well-aligned with the principles of green chemistry, offering a more sustainable route to imine formation. rsc.org Iridium complexes have also been investigated for the transfer hydrogenation of oximes to produce N-alkoxy amines, a reaction that highlights the potential of transition metals in manipulating the N-O bond system. rsc.orgresearchgate.net The development of novel ligands for these metal centers is a key area of research, as the ligand sphere plays a crucial role in determining the catalyst's activity and selectivity.

Organocatalysis has emerged as a powerful, metal-free alternative for imine synthesis. chemistryviews.org Quinone-based organocatalysts, for instance, have been successfully employed in the oxidative deformylation of 1,2-amino alcohols to yield N-protected imines. chemistryviews.org This approach is attractive due to the ready availability of the starting materials and the mild reaction conditions. chemistryviews.org Furthermore, the use of supercritical carbon dioxide (sc-CO₂) as both a solvent and a promoter in the condensation of amines and carbonyl compounds represents a significant advancement in green imine synthesis. chemistryviews.org This method is autocatalytic, with the in situ formation of carbonic acid from water and CO₂ accelerating the reaction. chemistryviews.org

Future research in this area will likely focus on the development of catalysts with higher turnover numbers, broader substrate scope, and enhanced enantioselectivity for the synthesis of chiral N-methoxy imines. The immobilization of catalysts on solid supports is another promising avenue, which would facilitate catalyst recovery and reuse, further enhancing the sustainability of these synthetic methods.

Table 1: Comparison of Catalytic Systems for Imine Synthesis
Catalytic SystemCatalyst ExamplesAdvantagesChallenges
Transition Metal CatalysisCopper complexes, Iridium complexesHigh efficiency, potential for diverse reactivityPotential for metal contamination, cost of precious metals
OrganocatalysisQuinones, N-Heterocyclic CarbenesMetal-free, often milder reaction conditionsLower turnover numbers in some cases, catalyst loading can be high
Green CatalysisSupercritical CO₂Environmentally benign, autocatalyticRequires specialized high-pressure equipment

Integration of N-Methoxy Imine Chemistry with Flow Chemistry and Automation Technologies

The integration of N-methoxy imine synthesis with flow chemistry and automation is poised to transform the production of these valuable compounds from a laboratory scale to industrial applications. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. mdpi.com

The synthesis of imines, including N-methoxy derivatives, is well-suited for flow chemistry for several reasons. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the desired product. nih.gov Furthermore, the ability to handle hazardous reagents and intermediates in a closed and controlled environment significantly improves the safety profile of the synthesis. nih.gov For example, the in situ generation and immediate consumption of unstable intermediates, a common feature in flow synthesis, can prevent the formation of unwanted byproducts.

Automation plays a crucial role in optimizing and streamlining flow synthesis processes. Automated systems can perform multi-step syntheses, purifications, and analyses in a continuous and integrated manner, reducing the need for manual intervention and accelerating the discovery and development of new chemical entities. durham.ac.uk The application of photo-flow chemistry is also a promising avenue for the synthesis of related alkoxyamines, offering a more environmentally benign and efficient production method. nwo.nl

Future developments in this area will likely involve the design of dedicated flow reactors and automated platforms specifically tailored for N-methoxy imine synthesis. The integration of in-line analytical techniques, such as spectroscopy and chromatography, will enable real-time monitoring and optimization of the reaction conditions, leading to more robust and efficient manufacturing processes.

Advanced Materials and Polymer Applications Incorporating N-Methoxy Imine Functional Groups

The incorporation of N-methoxy imine functional groups into advanced materials and polymers is an emerging area of research with the potential to yield materials with novel properties and functionalities. The imine bond, in general, can be a dynamic covalent bond, which allows for the development of self-healing and recyclable materials. acs.org

Recent studies have shown that lignin-derived imine hardeners containing methoxy (B1213986) groups can be used to create recyclable epoxy thermosets. acs.org The presence of the methoxy groups was found to significantly influence the dynamic performance of these materials. acs.org This highlights the potential of tuning the electronic properties of the imine bond through substitution to control the macroscopic properties of the resulting polymer.

Imine-functionalized polysiloxanes have also been synthesized and used to create supramolecular elastomers. rsc.org These materials exhibit tunable mechanical properties that can be adjusted by changing the imine content and the type and concentration of metal ions used for coordination. rsc.org This approach provides a new strategy for designing elastomers with tailored properties.

The future of N-methoxy imine-containing materials will likely involve the development of a wider range of functional polymers with applications in areas such as drug delivery, coatings, and advanced manufacturing. The ability of the N-methoxy group to influence the electronic and steric properties of the imine bond could be harnessed to create materials with precisely controlled responsiveness to external stimuli, such as light, pH, or temperature.

Table 2: Potential Applications of N-Methoxy Imine Functionalized Polymers
Polymer TypeKey FeaturePotential Application
Recyclable ThermosetsDynamic imine bonds with tunable properties from methoxy groupsSustainable plastics, adhesives
Supramolecular ElastomersCoordination of imine-functionalized polysiloxanes with metal ionsSelf-healing materials, soft robotics
Responsive PolymersModulation of imine bond properties by the N-methoxy groupDrug delivery systems, sensors

Interdisciplinary Research Involving N-Methoxy Imine Derivatives in Other Scientific Fields

The unique chemical properties of N-methoxy imines are attracting attention from researchers in various scientific disciplines, leading to exciting interdisciplinary collaborations and discoveries. The biological activity of imine-containing compounds is a particularly active area of investigation. nih.gov

In the field of medicinal chemistry, imino-methoxy derivatives are being designed and synthesized as potential therapeutic agents. tandfonline.comnih.gov Studies have shown that certain diarylmethylamine imine compounds exhibit antimicrobial activity and can interact with DNA. tandfonline.comnih.gov The methoxy group often plays a crucial role in modulating the biological activity of these compounds. mdpi.com The development of novel N-methoxy imine derivatives could lead to the discovery of new drugs for a range of diseases.

N-methoxy imines also serve as valuable intermediates in the synthesis of complex natural products and other biologically active molecules. researchgate.net Their ability to undergo a variety of chemical transformations makes them versatile building blocks for organic chemists. The development of new synthetic methodologies involving N-methoxy imines will undoubtedly facilitate the synthesis of novel compounds with interesting biological properties.

The future of interdisciplinary research involving N-methoxy imines is bright. Collaborations between chemists, biologists, and materials scientists will be essential to fully explore the potential of these fascinating molecules. From the development of new therapeutic agents to the creation of advanced functional materials, N-methoxy imine chemistry is poised to make significant contributions to a wide range of scientific fields.

Q & A

Q. What are the recommended synthetic routes for N-methoxy-2,4-dimethylpentan-3-imine, and how can reaction efficiency be optimized?

this compound can be synthesized via condensation reactions between a ketone precursor (e.g., 2,4-dimethylpentan-3-one) and methoxyamine under acidic or dehydrating conditions. Key steps include:

  • Reagent selection : Use methoxyamine hydrochloride in methanol with a catalyst like sulfuric acid to drive imine formation .
  • Steric considerations : The 2,4-dimethyl substituents introduce steric hindrance, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) for optimal yield .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the imine product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H NMR : Expect signals for methoxy protons (~δ 3.2–3.4 ppm) and imine protons (~δ 7.5–8.5 ppm). Methyl groups on the pentan backbone appear as doublets (δ 1.0–1.5 ppm) .
    • ¹³C NMR : The imine carbon resonates at ~δ 150–160 ppm, while methoxy carbons appear at ~δ 50–55 ppm .
  • IR : A strong C=N stretch (~1640–1680 cm⁻¹) confirms imine formation .
  • Mass spectrometry : The molecular ion peak (M⁺) should align with the molecular formula (C₈H₁₇NO, exact mass 143.13 g/mol) .

Q. What are the critical handling and storage protocols for this compound?

  • Handling : Use gloves and fume hoods to avoid inhalation or skin contact. The compound’s moderate volatility and potential sensitivity to moisture require inert atmosphere handling (e.g., nitrogen or argon) .
  • Storage : Store at –20°C in airtight, amber vials to prevent degradation. Stability studies suggest a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dimethyl groups influence reactivity in nucleophilic additions or cycloadditions?

The 2,4-dimethyl groups create significant steric bulk, which:

  • Reduces electrophilicity at the imine carbon, slowing nucleophilic attacks (e.g., Grignard reactions). Use Lewis acids (e.g., BF₃·OEt₂) to enhance reactivity .
  • Directs regioselectivity in [4+2] cycloadditions, favoring endo transition states due to non-bonded interactions between substituents .
  • Experimental validation : Compare kinetic data (e.g., reaction rates with/without bulky substituents) via HPLC or in situ IR monitoring .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Case example : Splitting of methyl signals in ¹H NMR may arise from restricted rotation around the C=N bond.
  • Methodology :
    • Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures .
    • Computational modeling (DFT or MD simulations) can predict rotational barriers and validate experimental observations .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the imine group?

  • Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel under mild H₂ pressure (1–3 atm) to avoid over-reduction.
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the imine intermediate, reducing side reactions .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 7:3) .

Methodological Notes

  • Stereochemical analysis : For chiral variants, use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation comparisons .
  • Reaction optimization : Employ DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity .

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